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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol

CAS No.: 194473-03-5

Cat. No.: B573599

Get Quote

Executive Summary
7-Fluoro-2-methylquinazolin-4-ol (predominantly existing as the tautomer 7-fluoro-2-

methylquinazolin-4(3H)-one) is a critical pharmacophore in medicinal chemistry. It serves as a

foundational scaffold for designing inhibitors of receptor tyrosine kinases, including EGFR and

VEGFR, often used in oncology pipelines. Its 7-fluoro substitution provides metabolic stability

and modulates the electronic properties of the aromatic core, while the 2-methyl group offers a

vector for further functionalization or steric positioning within a binding pocket.

This guide details the Benzoxazinone Route, the industry-standard protocol for synthesizing

this scaffold. This pathway is preferred over the Niementowski synthesis for its higher yields,

operational simplicity, and scalability.

Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule to its logical precursors. The

4(3H)-quinazolinone core is classically assembled by inserting a nitrogen atom into a

benzoxazinone intermediate or by cyclizing an anthranilic acid derivative.
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Strategic Disconnection:

C2-N3 Disconnection: The pyrimidine ring is opened to reveal a benzoxazinone intermediate.

Cyclodehydration: The benzoxazinone is traced back to an N-acetylated anthranilic acid.

Starting Material: The sequence originates from 2-amino-4-fluorobenzoic acid (4-

fluoroanthranilic acid).
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Figure 1: Retrosynthetic breakdown showing the conversion of the target quinazolinone back to

the commercially available fluoroanthranilic acid via the benzoxazinone intermediate.

Primary Synthesis Pathway: The Benzoxazinone
Route
This protocol utilizes Acetic Anhydride (

) as both the reagent for acetylation and the dehydrating agent for ring closure, followed by
reaction with an ammonia source.

Mechanism of Action[1][2][3][4]
N-Acetylation: The amine of 2-amino-4-fluorobenzoic acid attacks a carbonyl of acetic

anhydride.

Cyclodehydration: The carboxylic acid oxygen attacks the amide carbonyl (activated by

acetic anhydride) to close the ring, forming 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Ammonolysis (Ring Switching): Ammonia attacks the benzoxazinone carbonyl (C4), opening

the oxazine ring to form an amide intermediate, which then recyclizes with loss of water to

form the thermodynamically stable quinazolinone.
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Visualization: Reaction Mechanism
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Figure 2: Forward reaction pathway illustrating the two-stage "One-Pot" synthesis.

Detailed Experimental Protocol
Safety Note: Acetic anhydride is a lachrymator and corrosive. Work in a fume hood. Ammonia

is toxic and corrosive.

Reagents & Materials[1][2][3][5][6][7][8][9][10]
Starting Material: 2-Amino-4-fluorobenzoic acid (1.0 eq)

Solvent/Reagent: Acetic anhydride (3.0 - 5.0 eq)

Nitrogen Source: Ammonium acetate (

) (2.0 - 3.0 eq) or Formamide.

Solvent (Step 2): Ethanol or Acetic Acid (if not doing neat).

Step-by-Step Methodology
Phase 1: Formation of Benzoxazinone[1]

Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).

Add Reagent: Add Acetic Anhydride (30 mL, ~320 mmol). The solid may not dissolve

immediately.
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Reflux: Heat the mixture to reflux (

bath temperature).

Observation: The solid will dissolve, and the solution usually turns clear or slightly

yellow/brown.

Monitor: Continue reflux for 1–2 hours. Reaction completion can be monitored by TLC

(solvent system: Hexane/EtOAc 3:1). The starting material spot should disappear, replaced

by a less polar benzoxazinone spot.

Concentration (Optional but Recommended): Distill off excess acetic anhydride under

reduced pressure to leave the crude benzoxazinone as a solid residue. Note: For a true one-

pot process, you can skip isolation if the next step tolerates acetic acid.

Phase 2: Conversion to Quinazolinone
Add Nitrogen Source: To the crude benzoxazinone residue, add Ammonium Acetate (10.0 g,

~130 mmol).

Alternative: You can use aqueous ammonia (28%), but this requires careful addition to the

anhydride residue (exothermic). Ammonium acetate in acetic acid is smoother.

Reflux: Heat the mixture (neat or with a small amount of acetic acid/ethanol) to

for 2–3 hours.

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

The product, 7-fluoro-2-methylquinazolin-4(3H)-one, will precipitate as a white to off-white

solid.

Purification:

Filter the solid using a Buchner funnel.
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Wash the cake with water (

mL) to remove acetic acid and ammonium salts.

Wash with a small amount of cold ethanol or diethyl ether to remove unreacted organic

impurities.

Recrystallization: If higher purity is required (>99%), recrystallize from Ethanol or

DMF/Water.

Data Presentation & Characterization
Expected Yield and Properties

Parameter Value

Typical Yield 75% – 85%

Appearance White or off-white crystalline solid

Melting Point > 250°C (Decomposes)

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Spectroscopic Data (Reference)
To validate the synthesis, compare with these expected signals:

NMR (400 MHz, DMSO-

):

12.2 ppm (br s, 1H, NH) – Disappears on

exchange.

8.1 ppm (dd, 1H, H-5) – Couples with F.

7.4 ppm (dd, 1H, H-8).

7.2 ppm (td, 1H, H-6).
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2.35 ppm (s, 3H,

at C2).

MS (ESI):

(Calculated for

: 178.05).

Process Optimization & Troubleshooting
Issue Probable Cause Corrective Action

Low Yield
Incomplete cyclization of

benzoxazinone.

Ensure Step 2 reflux is

vigorous and prolonged (3+

hours). Ensure excess

Ammonium Acetate is used.

Sticky Product
Residual Acetic

Acid/Anhydride.

Quench in ice water more

slowly with vigorous stirring.

Wash filter cake thoroughly

with water and bicarbonate

solution.

Impurity (Diacetyl)

Formation of N-acetyl-

anthranilic acid without ring

closure.

Ensure Step 1 reflux

temperature is high enough (

) to drive dehydration.

Tautomerism Note
While the target is often named ...-4-ol (enol form), in the solid state and in polar solvents like

DMSO, the equilibrium heavily favors the ...-4(3H)-one (keto form).

Keto Form: Proton on N3, Carbonyl at C4.

Enol Form: Hydroxyl at C4, Double bond N3-C4.

Implication: Synthetic reactions targeting the oxygen (e.g., chlorination with
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to make 4-chloro-7-fluoro-2-methylquinazoline) proceed readily from the keto form, treating it
as a cryptic alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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